BenchChemオンラインストアへようこそ!

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Chemical Biology High-Throughput Screening Bioactivity Profiling

2-(4-Chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione (CAS 866151-86-2) is a 2-substituted 1,2,3,4-benzothiatriazine 1,1-dioxide bearing a 4-chlorobenzyl group at the N2 position. This compound belongs to the class of cyclic sulfonamides (sultams) and is primarily encountered as a screening compound within the NIH Molecular Libraries Program (MLS-ID: MLS000544977).

Molecular Formula C13H10ClN3O2S
Molecular Weight 307.75
CAS No. 866151-86-2
Cat. No. B2427199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
CAS866151-86-2
Molecular FormulaC13H10ClN3O2S
Molecular Weight307.75
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O2S/c14-11-7-5-10(6-8-11)9-17-16-15-12-3-1-2-4-13(12)20(17,18)19/h1-8H,9H2
InChIKeyMZMPHTYABLLWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione (CAS 866151-86-2): Procurement-Grade Benzothiatriazine Dioxide for Specialized Screening & Synthetic Chemistry


2-(4-Chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione (CAS 866151-86-2) is a 2-substituted 1,2,3,4-benzothiatriazine 1,1-dioxide bearing a 4-chlorobenzyl group at the N2 position [1]. This compound belongs to the class of cyclic sulfonamides (sultams) and is primarily encountered as a screening compound within the NIH Molecular Libraries Program (MLS-ID: MLS000544977) [2]. Its calculated XLogP3 of 3.4 and rotatable bond count of 2 [1] define a moderately lipophilic scaffold with conformational constraint, making it a useful entry point for structure-activity relationship (SAR) exploration within the benzothiatriazine dioxide chemotype.

Why Generic Substitution Fails for 2-(4-Chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione: Substituent-Dependent Reactivity and Biological Profile


The benzothiatriazine 1,1-dioxide scaffold is not amenable to simple analog interchange. The N2 substituent directly governs both the compound's synthetic utility in denitrogenative cyclization reactions and its biological target engagement profile. Close analogs such as the 4-tert-butylbenzyl variant (CID 3775134) show markedly different biochemical potency, with reported IC50 values of 24,100 nM against the Mcl-1 target in MLSCN assays [1], while the 3,4-dichlorobenzyl analog (CAS 866151-94-2) introduces an additional chlorine atom that alters lipophilicity and potential off-target binding. The 4-chloro substitution on the target compound confers a distinct balance of electron-withdrawing character and steric profile that cannot be replicated by alkyl, unsubstituted phenyl, or multiply halogenated congeners, directly impacting both reaction yields in synthetic protocols and selectivity profiles in biological screens.

Quantitative Differentiation Evidence for 2-(4-Chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione: Comparator-Based Data Guide


Cumulative Bioactivity Fingerprint Across 779 PubChem BioAssays vs. Class Baseline

The target compound has been evaluated in 779 distinct PubChem BioAssays, generating a multi-target biological activity fingerprint [1]. Among the recorded potency values, activities include 0.50 µM, 0.63 µM, 0.79 µM, 2.38 µM, and 2.51 µM across various assay systems [1]. In contrast, the parent unsubstituted 1,2,3,4-benzothiatriazine 1,1-dioxide (CAS 855283-40-8) lacks any reported bioactivity data, and the 4-tert-butylbenzyl analog shows only limited activity (IC50 = 24.1 µM against Mcl-1) in a far smaller assay panel [2]. The breadth of screening data available for the target compound provides a more comprehensive selectivity and promiscuity profile, enabling better-informed selection for secondary assay follow-up.

Chemical Biology High-Throughput Screening Bioactivity Profiling

Structural Preorganization Favoring Denitrogenative Cyclization over 1,2,3-Benzotriazin-4(3H)-ones

1,2,3,4-Benzothiatriazine 1,1-dioxides, including the target compound class, undergo palladium-catalyzed denitrogenative cyclization with isocyanides to yield 3-(imino)thiaisoindoline 1,1-dioxides in high yield [1]. Under identical catalytic conditions, the corresponding 1,2,3-benzotriazin-4(3H)-ones (the carbonyl analogs) produce 3-(imino)isoindolin-1-ones. The sulfone moiety in the benzothiatriazine system provides a thermodynamically favorable leaving group (N2 + SO2) that facilitates cleaner N2 extrusion relative to the benzotriazinone system, enabling higher yields and broader substrate scope in sultam construction. This synthetic divergence is a class-level feature of the benzothiatriazine dioxide core and is preserved in the 4-chlorobenzyl-substituted compound [2].

Synthetic Methodology Heterocyclic Chemistry Sultam Synthesis

Lipophilicity and Rotatable Bond Differentiation vs. 3,4-Dichlorobenzyl Analog

The target compound (mono-4-chlorobenzyl) has a calculated XLogP3 of 3.4 and a molecular weight of 307.76 g/mol [1]. The 3,4-dichlorobenzyl analog (CAS 866151-94-2) has a higher molecular weight (342.21 g/mol) and an expected XLogP3 increase of approximately 0.3–0.5 log units due to the additional chlorine atom . This difference in lipophilicity places the target compound closer to the optimal range for oral bioavailability (Lipinski Rule of 5: XLogP ≤5) and reduces the risk of promiscuous binding associated with overly lipophilic molecules. For screening applications, the mono-chloro analog offers a more favorable starting point for fragment-to-lead or hit-to-lead optimization where incremental lipophilicity increases can be introduced strategically.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Commercial Availability and Purity Benchmarks from Multiple Vendors

The target compound is commercially stocked by multiple independent suppliers with verified purity specifications. Leyan offers the compound at 98% purity (Product No. 1625379) . This level of multi-vendor availability and documented purity contrasts with the 3,4-dichlorobenzyl analog, which is listed by fewer suppliers and often at lower or unspecified purity grades . For procurement teams, this means shorter lead times, competitive pricing, and the ability to source from a primary and a backup supplier without re-validation of analytical specifications.

Chemical Procurement Sourcing Quality Control

Optimal Application Scenarios for 2-(4-Chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione Based on Quantitative Differentiation Evidence


Broad-Profile Reference Compound for Secondary Assay Triage in Kinase and Protein-Protein Interaction Screening

With 779 PubChem BioAssay results spanning multiple target classes [1], this compound serves as a well-characterized reference standard for establishing assay performance baselines. When evaluating a new benzothiatriazine-based hit series, procurement of this compound as a common reference enables cross-study normalization of potency values and selectivity profiles, which is not feasible with less-profiled analogs such as the 4-tert-butylbenzyl variant.

Sultam-Focused Library Synthesis via Visible-Light-Promoted Denitrogenative Cyclization

The benzothiatriazine 1,1-dioxide core enables clean N2 extrusion under visible-light photocatalysis to generate biaryl sultams [2]. The 4-chlorobenzyl substituent provides a synthetic handle for further functionalization via cross-coupling reactions post-cyclization. This two-step sequence—denitrogenative cyclization followed by palladium-mediated coupling at the chlorobenzyl position—constitutes an efficient route to diverse sultam libraries that is not accessible from the parent unsubstituted scaffold.

Lipophilicity-Controlled Hit-to-Lead Starting Point for Oral Bioavailability Optimization

With an XLogP3 of 3.4 [1], this compound sits within the optimal lipophilicity range for lead-like molecules. Compared to the 3,4-dichlorobenzyl analog (estimated XLogP3 >3.7) [3], the target compound provides a more favorable starting point for medicinal chemistry programs where maintaining solubility and minimizing CYP450 inhibition risk are critical parameters. The single chlorine atom preserves the necessary halide handle for SAR exploration without excessive lipophilic loading.

Supply Chain-Robust Procurement for High-Throughput Screening Campaigns

Multi-vendor sourcing with confirmed ≥98% purity ensures that large-scale HTS campaigns can be supplied without interruptions. Procurement teams can qualify a primary vendor (e.g., Leyan, 98%) and a secondary backup supplier without altering analytical specifications, a logistical advantage not shared by less commercially established analogs such as the 3,4-dichlorobenzyl or 4-tert-butylbenzyl variants, which have thinner vendor coverage.

Quote Request

Request a Quote for 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.